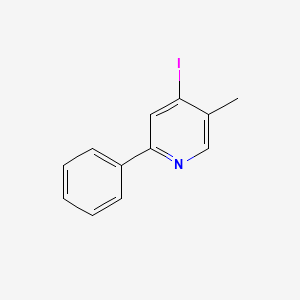
4-Iodo-5-methyl-2-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-5-methyl-2-phenylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 5th position, and a phenyl group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methyl-2-phenylpyridine typically involves the iodination of 5-methyl-2-phenylpyridine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-5-methyl-2-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .
Applications De Recherche Scientifique
4-Iodo-5-methyl-2-phenylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Mécanisme D'action
The mechanism of action of 4-Iodo-5-methyl-2-phenylpyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites. The presence of the iodine atom can enhance the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
4-Iodo-2-phenylpyridine: Lacks the methyl group at the 5th position.
5-Methyl-2-phenylpyridine: Lacks the iodine atom at the 4th position.
4-Iodo-5-methylpyridine: Lacks the phenyl group at the 2nd position.
Uniqueness: 4-Iodo-5-methyl-2-phenylpyridine is unique due to the combined presence of the iodine atom, methyl group, and phenyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C12H10IN |
|---|---|
Poids moléculaire |
295.12 g/mol |
Nom IUPAC |
4-iodo-5-methyl-2-phenylpyridine |
InChI |
InChI=1S/C12H10IN/c1-9-8-14-12(7-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
LKRXXYSJXSGCNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1I)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















